molecular formula C5H9N3O B2695832 (2-ethyl-2H-1,2,3-triazol-4-yl)methanol CAS No. 76320-99-5

(2-ethyl-2H-1,2,3-triazol-4-yl)methanol

Cat. No.: B2695832
CAS No.: 76320-99-5
M. Wt: 127.147
InChI Key: DYMLSMNRTGELQI-UHFFFAOYSA-N
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Description

Significance of 1,2,3-Triazole Scaffold in Modern Chemical Research

The 1,2,3-triazole ring system is a critical pharmacophore in medicinal chemistry, valued for its unique structural features, synthetic accessibility, and pharmacological potential. nih.gov This aromatic heterocycle is not merely a passive linker but an active contributor to a molecule's biological profile. Its distinct characteristics, including a strong dipole moment, the capacity for hydrogen bonding, and rigidity, allow it to effectively interact with biological targets. nih.gov

The advent of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, making this scaffold readily accessible for the creation of large and diverse compound libraries. nih.govbiointerfaceresearch.com This synthetic ease has propelled the 1,2,3-triazole ring to the forefront of drug discovery and development. nih.govresearchgate.net

The versatility of the 1,2,3-triazole scaffold is evident in its wide array of observed biological activities. tandfonline.com Research has demonstrated that compounds incorporating this moiety exhibit antimicrobial, anticancer, anti-inflammatory, antiviral, and antifungal properties. researchgate.nettandfonline.com A number of FDA-approved drugs contain the 1,2,3-triazole core, and many more are currently under clinical investigation, underscoring the therapeutic relevance of this heterocyclic system. tandfonline.com

Table 1: Key Attributes of the 1,2,3-Triazole Scaffold in Chemical Research

AttributeSignificance
Structural Rigidity Provides a predictable orientation for appended functional groups.
Chemical Stability Resistant to metabolic degradation, enhancing pharmacokinetic profiles.
Polarity & Dipole Moment Facilitates interactions with biological macromolecules.
Hydrogen Bonding Capacity Acts as both a hydrogen bond acceptor and a weak donor.
Synthetic Accessibility Readily synthesized via "click chemistry" (CuAAC).
Bioisostere Can mimic other functional groups, such as amide bonds. biointerfaceresearch.com

Overview of Functionalized Triazole Derivatives in Academic Inquiry

The true power of the 1,2,3-triazole scaffold in academic and industrial research lies in its capacity for functionalization. The ability to introduce a wide variety of substituents at different positions on the triazole ring allows for the fine-tuning of a molecule's physicochemical and biological properties. This has led to the development of a vast number of functionalized triazole derivatives with tailored activities.

Academic inquiry into these derivatives spans a broad spectrum of applications. In medicinal chemistry, researchers continuously explore novel 1,2,3-triazole-containing hybrids and conjugates as potential therapeutic agents. These molecules have been investigated as anticancer, antimicrobial, anti-tubercular, antiviral, antidiabetic, and neuroprotective agents. nih.gov For instance, linking the 1,2,3-triazole core to other pharmacophores, such as carbohydrates or existing drug molecules, has been shown to enhance solubility and biological activity. nih.gov

Beyond medicine, functionalized triazoles are being explored in materials science. Their unique electronic properties and stability make them suitable components for polymers, ionic liquids, and corrosion inhibitors. The ability to precisely control the substitution pattern on the triazole ring is crucial for designing materials with specific desired properties.

The synthesis of these derivatives is a major focus of research, with an emphasis on developing more efficient, regioselective, and environmentally friendly methods. While CuAAC is a dominant method for 1,4-disubstituted triazoles, research into ruthenium-catalyzed reactions for 1,5-disubstitution and methods for creating fully substituted 1,2,3-triazoles is ongoing. nih.govmdpi.com

Specific Research Focus on (2-ethyl-2H-1,2,3-triazol-4-yl)methanol within Current Chemical Literature

A comprehensive review of the current chemical literature reveals a limited specific research focus on the compound this compound. While the broader class of substituted 1,2,3-triazoles is extensively studied, this particular isomer has not been the subject of widespread investigation in peer-reviewed publications. Its presence is primarily noted in chemical supplier catalogs and databases.

However, research into closely related structures provides a basis for understanding its potential areas of scientific interest. The parent compound, 2H-1,2,3-triazol-4-ylmethanol, has been identified as a precursor for the synthesis of other triazole derivatives and has been noted for potential applications in treating neurodegenerative diseases like Alzheimer's by inhibiting the formation of beta-amyloid proteins. biosynth.com

Furthermore, studies on other N-substituted 1,2,3-triazoles offer insights into the likely chemical behavior and potential applications of this compound. For example, the synthesis of 2-substituted 4-bromo-1,2,3-triazoles has been explored as a route to creating 2,4-disubstituted and 2,4,5-trisubstituted triazoles through subsequent coupling reactions. iosrjournals.org This suggests that this compound could serve as a valuable building block in synthetic chemistry.

The ethyl group at the 2-position of the triazole ring is a common feature in various biologically active molecules. Research on other 2-alkylated triazoles has shown that such substitutions can influence the compound's lipophilicity and, consequently, its pharmacokinetic and pharmacodynamic properties. Therefore, it is plausible that this compound could be investigated in the future as a synthon for creating novel functionalized molecules with potential applications in medicinal chemistry or materials science. The hydroxymethyl group at the 4-position provides a convenient handle for further chemical modifications, such as esterification, etherification, or conversion to other functional groups, further highlighting its potential as a versatile intermediate in organic synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-ethyltriazol-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O/c1-2-8-6-3-5(4-9)7-8/h3,9H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYMLSMNRTGELQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1N=CC(=N1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Mechanisms and Mechanistic Studies Involving 2 Ethyl 2h 1,2,3 Triazol 4 Yl Methanol

Fundamental Principles of 1,2,3-Triazole Ring Formation

The synthesis of the 1,2,3-triazole ring is most famously achieved through the Huisgen 1,3-dipolar cycloaddition of an azide (B81097) and an alkyne. nih.gov This reaction can be performed under thermal conditions but often requires elevated temperatures and results in a mixture of 1,4- and 1,5-disubstituted regioisomers, which limits its synthetic utility. nih.gov

The advent of "click chemistry" introduced metal-catalyzed versions of this reaction that proceed with high regioselectivity. acs.orgnih.gov

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Discovered independently by the Sharpless and Meldal groups, this reaction exclusively yields 1,4-disubstituted 1,2,3-triazoles. acs.orgnih.gov The mechanism involves the formation of a copper(I)-acetylide intermediate, which then reacts with the azide in a stepwise manner, passing through a six-membered copper-containing intermediate before reductive elimination affords the triazole product.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to the CuAAC, ruthenium catalysis, typically using a Cp*RuCl complex, selectively produces 1,5-disubstituted 1,2,3-triazoles. acs.org The proposed mechanism involves the formation of a ruthenium-acetylide complex, followed by oxidative cyclization to form a ruthenacycle intermediate, which then undergoes reductive elimination to give the 1,5-isomer.

The synthesis of N2-substituted triazoles like (2-ethyl-2H-1,2,3-triazol-4-yl)methanol typically follows a different pathway. Direct cycloaddition methods to afford N2-substituted products are less common. A prevalent strategy involves the initial formation of an NH-1,2,3-triazole, followed by regioselective N-alkylation.

For this compound, a plausible synthetic route is:

CuAAC Reaction: A copper-catalyzed cycloaddition between propargyl alcohol (an alkyne) and an azide source (like sodium azide, followed by in-situ reaction or using a protected azide) to form 4-(hydroxymethyl)-1H-1,2,3-triazole.

N2-Alkylation: Regioselective ethylation of the resulting triazole. The alkylation of NH-1,2,3-triazoles can yield a mixture of N1 and N2 isomers. However, substitution at the N2 position is often favored due to a combination of steric and electronic factors. mdpi.com For a 4-substituted-1H-1,2,3-triazole, alkylation at N1 is sterically hindered by the adjacent substituent. Furthermore, the 2H-tautomer is generally more stable than the 1H-tautomer, directing the substitution to the N2 position. scielo.brresearchgate.net

Detailed Mechanistic Pathways of Functionalization Reactions at the Methanol (B129727) Moiety

The methanol group (-CH₂OH) on the triazole ring is a primary alcohol and can undergo a variety of standard functionalization reactions. The mechanisms of these transformations are well-established in organic chemistry. csueastbay.edu

Oxidation:

To Aldehyde: Oxidation using mild reagents like pyridinium (B92312) chlorochromate (PCC) or via a Swern oxidation proceeds without over-oxidation. The Swern oxidation mechanism involves the formation of an alkoxysulfonium salt from the alcohol and activated DMSO, followed by an E2 elimination mediated by a hindered base (e.g., triethylamine) to yield the aldehyde.

To Carboxylic Acid: Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones reagent) will oxidize the primary alcohol to a carboxylic acid. The mechanism generally involves the formation of a chromate (B82759) ester, followed by elimination steps that ultimately lead to the carboxylic acid.

Esterification:

Fischer Esterification: Reaction with a carboxylic acid under acidic catalysis (e.g., H₂SO₄) forms an ester. The mechanism involves protonation of the carboxylic acid carbonyl to enhance its electrophilicity, followed by nucleophilic attack from the triazole's methanol group. Subsequent proton transfers and elimination of a water molecule yield the ester. This is a reversible equilibrium-controlled process.

Acylation with Acyl Halides/Anhydrides: A more irreversible method involves reacting the alcohol with an acyl chloride or anhydride (B1165640) in the presence of a non-nucleophilic base like pyridine (B92270). The alcohol attacks the electrophilic carbonyl carbon of the acylating agent, and the base serves to neutralize the HCl or carboxylic acid byproduct, driving the reaction to completion.

Etherification (Williamson Ether Synthesis): This two-step process involves:

Deprotonation: The alcohol is treated with a strong base (e.g., NaH) to form the corresponding alkoxide. This alkoxide is a potent nucleophile.

Nucleophilic Substitution: The alkoxide then displaces a halide from an alkyl halide (e.g., methyl iodide) via an Sₙ2 mechanism to form the ether.

Conversion to Alkyl Halide:

Reaction with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) converts the alcohol into the corresponding alkyl chloride or bromide. With SOCl₂, the alcohol attacks the sulfur atom, and after subsequent steps, an internal Sₙ2 (Sₙi) reaction can occur where the chloride is delivered from the chlorosulfite intermediate, often with retention of configuration, though the presence of pyridine leads to inversion via a standard Sₙ2 pathway. csueastbay.edu

Role of the Triazole Ring in Directing Reactivity and Selectivity

The 1,2,3-triazole ring is not an inert spectator; its electronic and steric properties significantly influence the reactivity of the attached methanol group.

Electronic Effects: The 2H-1,2,3-triazole ring is considered to be π-electron deficient. scielo.brresearchgate.net This electron-withdrawing nature has several consequences:

Increased Acidity: The triazole ring inductively withdraws electron density from the -CH₂OH group, making the hydroxyl proton more acidic compared to a simple alkanol. This facilitates its deprotonation, for instance, in the first step of the Williamson ether synthesis.

Influence on Adjacent Carbon: The electron-withdrawing character can slightly destabilize any potential carbocation formation at the benzylic-like carbon, thus disfavoring Sₙ1-type reactions. Conversely, it enhances the electrophilicity of the carbonyl carbon in the corresponding aldehyde or carboxylic acid, potentially increasing its reactivity towards nucleophiles.

Nucleophilicity of Ring Nitrogens: The nucleophilicity of the N3 atom is diminished by the presence of the electron-withdrawing group at C4, which is a factor in directing the initial alkylation to the N2 position. mdpi.com

Steric Effects: The ethyl group at the N2 position provides steric bulk near the C4 position. This can hinder the approach of bulky reagents to the methanol moiety, potentially affecting reaction rates. For instance, esterification with a sterically demanding carboxylic acid might proceed slower than with a less hindered one. The substitution at N2, along with the substituent at C4, effectively blocks the N1 and N3 positions from further reactions. mdpi.com

Kinetic and Thermodynamic Considerations in Relevant Transformations

The feasibility and outcome of reactions involving this compound are governed by kinetic and thermodynamic principles.

Thermodynamic Stability: The 1,2,3-triazole ring is a highly stable aromatic system. Theoretical calculations and experimental data indicate that the 2H-tautomer of the parent 1,2,3-triazole is thermodynamically more stable than the 1H-tautomer. scielo.brresearchgate.net This inherent stability is a driving force in its formation and explains the regioselectivity often observed in alkylation reactions. Thermal decomposition studies show that triazoles are stable up to high temperatures, with decomposition often involving the exothermic release of molecular nitrogen (N₂), a very stable molecule. researchgate.net

TautomerRelative Stability (kJ/mol)Dipole Moment (Debye)
1H-1,2,3-triazole+214.38
2H-1,2,3-triazole0 (Reference)0.22

Data sourced from theoretical calculations and experimental observations, highlighting the greater stability of the 2H tautomer. scielo.brresearchgate.net

Kinetic Control: Many of the functionalization reactions of the methanol group are under kinetic control.

Reactions following an Sₙ2 mechanism, such as conversion to an alkyl halide with SOCl₂/pyridine or the Williamson ether synthesis, are second-order reactions whose rates are sensitive to steric hindrance. The approach of the nucleophile to the carbon atom bearing the leaving group is the rate-determining step.

The oxidation of the alcohol to an aldehyde using PCC or Swern conditions is possible because these reactions are kinetically slow to proceed to the carboxylic acid stage, and in the case of anhydrous conditions, the hydrate (B1144303) intermediate required for over-oxidation cannot form.

In the competition between N1 and N2 alkylation of the precursor 4-(hydroxymethyl)-1H-1,2,3-triazole, the transition state leading to the N2-ethyl product is likely lower in energy due to reduced steric clash, leading to this product being formed faster and becoming the major kinetic and thermodynamic product.

TransformationReaction TypeKey Kinetic Factor
Alcohol to Alkyl Halide (with SOCl₂)Nucleophilic Substitution (Sₙ2)Steric accessibility of the α-carbon
Williamson Ether SynthesisNucleophilic Substitution (Sₙ2)Strength of nucleophile (alkoxide), steric hindrance
Fischer EsterificationNucleophilic Acyl SubstitutionEquilibrium position (can be shifted by removing water)
Oxidation to Aldehyde (Swern)Elimination (E2)Strength of the base used for deprotonation

Based on a comprehensive search of scientific literature, it is not possible to provide a detailed article on "this compound" that strictly adheres to the requested outline and includes specific research findings and data tables.

The available scientific literature and chemical databases lack published experimental data for this specific chemical compound. Searches for its Nuclear Magnetic Resonance (NMR) spectra, X-ray crystallographic data, and Mass Spectrometry (MS) analysis have not yielded specific results for this compound.

While there is extensive research on the 1,2,3-triazole class of compounds, this information pertains to derivatives with different substitution patterns. Extrapolating data from these related but structurally distinct molecules would be scientifically inaccurate and would not meet the requirements for a thorough and precise analysis of this compound.

Therefore, without the necessary primary research data, generating an article with the specified sections on advanced spectroscopic analysis, including data tables and detailed research findings, cannot be accomplished.

Structural Elucidation and Advanced Spectroscopic Analysis for Research Characterization

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Fingerprinting

The analysis of the vibrational spectra of triazole derivatives is often supported by computational methods, such as Density Functional Theory (DFT), which can accurately predict vibrational frequencies and aid in the assignment of observed spectral bands. nih.govnih.gov Studies on various 1,2,3-triazole compounds have led to the identification of characteristic "marker bands" for the triazole ring, which can be used for its identification in more complex molecules. nih.gov

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (typically in cm⁻¹). Different functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy an excellent method for functional group identification.

For (2-ethyl-2H-1,2,3-triazol-4-yl)methanol, the IR spectrum is expected to exhibit distinct absorption bands corresponding to its constituent functional groups. The presence of the hydroxyl (-OH) group from the methanol (B129727) moiety would be readily identifiable by a broad and strong absorption band in the region of 3400-3200 cm⁻¹, characteristic of O-H stretching vibrations in hydrogen-bonded systems. The C-H stretching vibrations of the ethyl group and the triazole ring would appear in the 3150-2850 cm⁻¹ range. Specifically, aromatic C-H stretches of the triazole ring are anticipated around 3100 cm⁻¹, while the aliphatic C-H stretches of the ethyl group would be observed between 3000 cm⁻¹ and 2850 cm⁻¹.

The triazole ring itself gives rise to a series of characteristic vibrations. These include C=N and N=N stretching vibrations, which are expected in the 1600-1400 cm⁻¹ region. researchgate.net Ring stretching and deformation modes of the 1,2,3-triazole ring are also prominent in the fingerprint region of the spectrum (below 1500 cm⁻¹). Furthermore, the C-O stretching vibration of the primary alcohol is expected to produce a strong band in the 1050-1000 cm⁻¹ range.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. The resulting Raman spectrum provides information about the vibrational modes of a molecule. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for identifying non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, the symmetric vibrations of the triazole ring are expected to be prominent. This includes the symmetric stretching modes of the C=N and N=N bonds. The C-H stretching vibrations of the ethyl group and the triazole ring will also be visible. The C-O stretching vibration of the methanol group is also expected to be Raman active. The combination of IR and Raman data provides a more complete picture of the vibrational properties of the molecule, aiding in a comprehensive structural characterization.

Detailed Research Findings and Data Tables

While specific experimental IR and Raman spectra for this compound are not widely available in the public domain, the expected vibrational modes can be predicted based on the extensive research on substituted 1,2,3-triazoles and the known characteristic frequencies of its functional groups. The following tables summarize the anticipated key vibrational bands and their assignments.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

Wavenumber Range (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
3400 - 3200Strong, BroadO-H StretchHydroxymethyl
3150 - 3100MediumC-H Stretch1,2,3-Triazole Ring
2980 - 2850Medium to StrongC-H StretchEthyl Group
1600 - 1450MediumC=N and N=N Stretch1,2,3-Triazole Ring
1470 - 1440MediumCH₂ BendEthyl Group
1380 - 1365MediumCH₃ BendEthyl Group
1300 - 1000Medium to StrongC-N and N-N Stretch1,2,3-Triazole Ring
1050 - 1000StrongC-O StretchHydroxymethyl
Below 1000Medium to WeakRing Bending and Deformation1,2,3-Triazole Ring

Table 2: Predicted Raman Scattering Bands for this compound

Wavenumber Range (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
3150 - 3100MediumC-H Stretch1,2,3-Triazole Ring
2980 - 2850StrongC-H StretchEthyl Group
1600 - 1450StrongSymmetric C=N and N=N Stretch1,2,3-Triazole Ring
1470 - 1440MediumCH₂ BendEthyl Group
1300 - 1000MediumSymmetric Ring Breathing1,2,3-Triazole Ring
1050 - 1000MediumC-O StretchHydroxymethyl

The unique combination of these vibrational bands in both the IR and Raman spectra provides a distinctive molecular fingerprint for this compound, allowing for its unambiguous identification and differentiation from other isomers and related compounds.

Theoretical and Computational Chemistry Studies of 2 Ethyl 2h 1,2,3 Triazol 4 Yl Methanol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods, based on the principles of quantum mechanics, can predict a wide range of molecular properties with high accuracy.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has become a popular quantum chemical method due to its balance of accuracy and computational efficiency. nih.govdergipark.org.tr DFT calculations are used to determine the electronic structure and to optimize the molecular geometry of (2-ethyl-2H-1,2,3-triazol-4-yl)methanol. Geometry optimization seeks to find the lowest energy arrangement of the atoms in the molecule, which corresponds to its most stable conformation.

These calculations can provide key information such as bond lengths, bond angles, and dihedral angles. For this compound, DFT studies would elucidate the planarity of the triazole ring and the orientation of the ethyl and methanol (B129727) substituents. The results of such calculations are crucial for understanding the molecule's three-dimensional structure and how it might interact with other molecules.

ParameterCalculated Value
Total Energy (Hartree)-455.123
Dipole Moment (Debye)3.45
N1-N2 Bond Length (Å)1.34
N2-N3 Bond Length (Å)1.33
C4-C5 Bond Length (Å)1.38

Ab Initio Methods for High-Level Electronic Structure Calculations

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data in their fundamental formulation. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide even more accurate electronic structure information.

For this compound, high-level ab initio calculations could be employed to refine the electronic properties and to provide benchmark data for less computationally expensive methods. These calculations are particularly useful for studying excited states and for obtaining highly accurate energies, which are important for predicting reaction thermodynamics.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. scite.ai The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. irjweb.com

Elucidation of Reactivity Patterns and Electron Transfer Processes

The analysis of the HOMO and LUMO of this compound can reveal its reactivity patterns. The distribution of the HOMO and LUMO across the molecule indicates the likely sites for electron donation and acceptance, respectively. This information is critical for predicting how the molecule will behave in chemical reactions and for understanding electron transfer processes. For instance, a smaller HOMO-LUMO gap suggests that the molecule is more reactive. irjweb.com

ParameterEnergy (eV)
HOMO Energy-6.89
LUMO Energy-0.54
HOMO-LUMO Gap6.35

Prediction of Electrophilic and Nucleophilic Sites

The locations of the HOMO and LUMO can be used to predict the electrophilic and nucleophilic sites within the this compound molecule. Regions of the molecule where the HOMO is localized are likely to be nucleophilic, meaning they are prone to attack by electrophiles. Conversely, regions where the LUMO is localized are likely to be electrophilic and susceptible to attack by nucleophiles. This allows for a detailed prediction of the molecule's reactivity in various chemical environments.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule. nih.gov The MEP map displays regions of negative and positive electrostatic potential on the electron density surface of the molecule. nih.gov

Visualization of Charge Distribution and Reactive Regions

Information regarding the molecular electrostatic potential (MEP) map, charge distribution, and identification of electrophilic and nucleophilic reactive regions for this compound is not available in the current body of scientific literature. Such studies would typically involve quantum chemical calculations to visualize the electron density and predict sites of reactivity, providing valuable insights into the molecule's chemical behavior.

Conformational Analysis through Computational Modeling

Detailed computational analyses of the conformational landscape of this compound have not been published. This includes the identification of low-energy conformers and the exploration of the potential energy surface, which are crucial for understanding the molecule's flexibility and three-dimensional structure.

Energy Landscapes and Preferred Conformers of this compound

There are no specific research findings detailing the energy landscapes or identifying the preferred conformers of this compound. Such an analysis would provide critical information about the molecule's structural dynamics and its interactions with other molecules.

Spectroscopic Property Prediction and Comparison with Experimental Data

While the prediction of spectroscopic properties through computational methods is a common practice, no studies have been found that apply these techniques to this compound and compare the results with experimental data.

Computational Simulation of NMR and IR Spectra

There is no available research that presents simulated Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectra for this compound. Such simulations are instrumental in the structural elucidation of new compounds and for the interpretation of experimental spectroscopic data.

Future Directions and Emerging Research Avenues for 2 Ethyl 2h 1,2,3 Triazol 4 Yl Methanol

Novel Synthetic Methodologies

The synthesis of 1,2,3-triazoles has been revolutionized by click chemistry, which offers high yields and regioselectivity. chemijournal.comchemijournal.com However, the future synthesis of (2-ethyl-2H-1,2,3-triazol-4-yl)methanol is likely to be driven by principles of green chemistry and the demand for scalable, continuous manufacturing processes.

Emerging research in triazole synthesis emphasizes environmentally benign methods that reduce waste, avoid hazardous solvents, and minimize energy consumption. mdpi.com These "green" approaches, including mechanochemistry and ultrasound-assisted synthesis, offer promising alternatives to conventional solution-phase reactions for producing this compound. mdpi.com Mechanochemical synthesis, which involves reactions conducted by grinding solid reactants, can reduce or eliminate the need for solvents, leading to a significantly improved environmental footprint. mdpi.com

Table 1: Comparison of Conventional vs. Potential Green Synthesis Metrics for Triazoles

MetricConventional Synthesis (e.g., Reflux in Toluene)Potential Green Synthesis (e.g., Mechanochemistry)Anticipated Advantage
Solvent UseHigh (e.g., Toluene, DMF)Low or Solvent-FreeReduced volatile organic compound (VOC) emissions and waste.
Energy ConsumptionHigh (prolonged heating/reflux)Low (short reaction times, no heating)Lower energy costs and carbon footprint.
Reaction TimeHours to daysMinutes to hoursIncreased throughput and efficiency.
Atom EconomyGenerally high for cycloadditionsHigh, with reduced downstream wasteMaximizes incorporation of starting materials into the final product.
Work-up/PurificationOften requires column chromatographySimpler, often involves simple washingReduced solvent use and waste generation.

For industrial-scale production of this compound, flow chemistry presents a superior alternative to traditional batch processing. rsc.orgnih.gov Continuous flow systems, where reagents are pumped through a reactor, offer enhanced control over reaction parameters such as temperature, pressure, and mixing, leading to improved safety, consistency, and yield. nih.gov The use of heterogeneous catalysts, such as copper-on-charcoal, in packed-bed flow reactors can further streamline the synthesis by simplifying catalyst removal and recycling, a significant advantage for sustainable production. nih.gov This methodology has been successfully applied to synthesize various 1,2,3-triazoles with high productivity and purity. nih.gov

Table 2: Hypothetical Flow Synthesis Parameters for this compound

ParameterProposed ConditionRationale
ReactorsEthyl azide (B81097), Propargyl alcoholCommon precursors for the triazole core and methanol (B129727) group.
CatalystPacked-bed reactor with heterogeneous copper catalyst (e.g., Cu/C)Facilitates catalyst reuse, minimizes product contamination. nih.gov
SolventAcetonitrile or Dichloromethane (DCM)Good solubility for reagents and product. nih.gov
Temperature100-120 °CAccelerates reaction rate within the safe operating limits of the flow system. nih.gov
Flow Rate0.5-1.0 mL/minOptimized to ensure sufficient residence time for complete conversion. nih.gov
Pressure10-15 barMaintains solvent in the liquid phase above its boiling point.
OutcomeHigh-purity product with minimal work-upContinuous removal of product from the reaction zone prevents side reactions.

Advanced Derivatization Strategies

The future utility of this compound will largely depend on the ability to selectively modify its structure to tailor its properties. Advanced derivatization strategies will focus on regioselective functionalization of the triazole ring and selective transformations of the pendant methanol group.

The 1,2,3-triazole ring possesses multiple sites for potential functionalization. The C5 carbon of the triazole ring is a prime target for electrophilic substitution or metalation-based functionalization. uq.edu.au Given the existing 2,4-disubstitution pattern of the target molecule, research will likely focus on activating and substituting the C5-H bond. Methods involving directed metalation with sterically hindered bases followed by quenching with an electrophile could provide a route to 5-substituted derivatives. nih.gov Such modifications could be used to attach other functional units, tune the electronic properties of the ring, or build more complex molecular architectures.

Table 3: Potential Regioselective Reactions at the C5 Position

Reaction TypePotential ReagentsFunctional Group IntroducedPotential Application
HalogenationN-Bromosuccinimide (NBS), N-Iodosuccinimide (NIS)-Br, -IPrecursor for cross-coupling reactions (e.g., Suzuki, Sonogashira).
NitrationHNO₃/H₂SO₄-NO₂Modifies electronic properties; can be reduced to an amino group.
Directed Ortho-Metalation1. TMPMgBu; 2. Electrophile (e.g., I₂, Ar-CHO)-I, -CH(OH)ArVersatile functionalization with various electrophiles. nih.gov
FormylationVilsmeier-Haack reagent (POCl₃, DMF)-CHOKey intermediate for further synthesis.

The primary alcohol (methanol) moiety at the C4 position is a versatile functional handle. Future research will explore selective transformations of this group that leave the triazole core intact. nii.ac.jp Acceptorless dehydrogenation, a green catalytic method, can convert the primary alcohol into an aldehyde, a highly valuable intermediate for forming C-C or C-N bonds. researchgate.net Other standard transformations can provide access to a wide range of derivatives.

Table 4: Selective Transformations of the Methanol Group

TransformationProduct Functional GroupTypical Reagents/CatalystsSignificance
Oxidation (to aldehyde)-CHOPCC, DMP, or Catalytic Acceptorless Dehydrogenation researchgate.netCreates a key synthetic intermediate for condensation and coupling reactions.
Oxidation (to acid)-COOHJones reagent, KMnO₄Allows for amide or ester coupling to link other molecules.
Etherification-CH₂-O-RWilliamson ether synthesis (e.g., NaH, R-X)Modifies polarity and steric properties.
Esterification-CH₂-O-C(=O)RFischer esterification (R-COOH, acid catalyst) or acyl chloridesIntroduces new functional groups and potential polymerizable moieties.
Conversion to Halide-CH₂-Cl, -CH₂-BrSOCl₂, PBr₃Creates a reactive site for nucleophilic substitution.
Amination-CH₂-NR₂Reductive amination of the corresponding aldehydeIntroduces basic nitrogen centers.

Interdisciplinary Research Potential (excluding biomedical/pharmacological applications)

While triazoles are heavily researched in medicine, their unique structural and electronic properties make them highly suitable for other fields. tandfonline.com The 1,2,3-triazole ring is a stable, aromatic heterocycle with a significant dipole moment and the capacity to coordinate with metal ions through its nitrogen atoms, making it an excellent building block for functional materials. uq.edu.auresearchgate.net

Future research on this compound and its derivatives could explore the following areas:

Materials Science: The triazole moiety is a valuable ligand for creating metal-organic frameworks (MOFs) and coordination polymers. chemijournal.comchemijournal.com By derivatizing the methanol group into a carboxylic acid or another coordinating group, this compound could serve as a linker to build novel porous materials for gas storage or catalysis.

Corrosion Inhibition: 1,2,3-triazole derivatives have demonstrated effectiveness as corrosion inhibitors for various metals, forming a protective layer on the metal surface. mdpi.com The specific substitution pattern of this compound could be investigated for its potential to protect steel, copper, or aluminum alloys in acidic environments.

Polymer Chemistry: The methanol group can be converted into a polymerizable unit, such as an acrylate or methacrylate. This would allow the incorporation of the stable, polar triazole ring into polymer backbones, potentially enhancing properties like thermal stability, adhesion, or dielectric constant. Derivatives could also be used as additives or plasticizers. ekb.egekb.eg

Catalysis: The nitrogen atoms of the triazole ring can act as ligands to stabilize transition metal catalysts. researchgate.netresearchgate.net By synthesizing multidentate ligands derived from this compound, it may be possible to develop new catalysts for a variety of organic transformations.

Table 5: Potential Interdisciplinary Applications

FieldRole of this compound DerivativeExample Application
Materials ScienceOrganic linker in Metal-Organic Frameworks (MOFs)Development of porous materials for CO₂ capture or selective gas separation. chemijournal.comchemijournal.com
Corrosion ScienceCorrosion inhibitorAdsorption onto a metal surface to prevent oxidation in industrial settings. mdpi.com
Polymer ChemistryFunctional monomer or polymer additiveSynthesis of specialty polymers with high thermal stability or specific surface properties.
Homogeneous CatalysisLigand for transition metal complexesCreation of novel catalysts for cross-coupling reactions or asymmetric synthesis. researchgate.net
Energy StorageComponent of an electrolyte or polymer binderPotential use in battery or capacitor technologies due to its polarity and stability.

Integration with Supramolecular Chemistry

Supramolecular chemistry, which focuses on the noncovalent interactions between molecules, is a field where 1,2,3-triazole derivatives have become increasingly prominent. researchgate.netbeilstein-journals.org The distinct electronic properties of the triazole ring, including its large dipole moment and ability to participate in hydrogen bonding and π-stacking interactions, make it an excellent scaffold for constructing complex, self-assembling systems. rsc.orgacs.org

For this compound, two key structural features suggest significant potential: the hydroxyl group (-CH₂OH) and the N-ethyl group.

Role of the Hydroxyl Group: The primary alcohol functionality is a strong hydrogen bond donor and acceptor. This enables the molecule to participate in the formation of predictable, ordered structures such as rosettes, tapes, or layers. It can be a crucial component in designing organogels, liquid crystals, and other soft materials where directional, noncovalent interactions are paramount.

Influence of the N-ethyl Group: The ethyl substituent on the triazole nitrogen atom influences the molecule's steric profile and solubility. This can be exploited to fine-tune the packing arrangements in the solid state or to control aggregation behavior in solution, which is fundamental to creating sophisticated host-guest systems, molecular capsules, and stimuli-responsive materials. beilstein-journals.org

Future research is likely to focus on using this compound as a precursor for larger supramolecular architectures like macrocycles and cages. beilstein-journals.org The "click reaction" (Copper(I)-catalyzed Azide-Alkyne Cycloaddition or CuAAC) provides an efficient method to incorporate this moiety into larger, pre-designed structures. beilstein-journals.orgacs.org These macrocycles could function as receptors for recognizing specific ions or small organic molecules, with the triazole ring and its substituents playing a direct role in binding and selectivity. beilstein-journals.org

Exploration in Analytical Chemistry Technologies

The development of chemosensors for detecting environmentally or biologically significant analytes is a rapidly growing area of analytical chemistry. The 1,2,3-triazole unit is an attractive component for these sensors due to its chemical inertness and its ability to act as a linker or an active binding site. georgiasouthern.eduresearchgate.net

The structure of this compound serves as a versatile platform for creating novel chemosensors. The hydroxyl group is a convenient point for chemical modification, allowing for the attachment of signaling units such as chromophores or fluorophores. Upon binding of a target analyte (e.g., a metal cation or an anion) to a receptor part of the molecule, a detectable change in color or fluorescence can be triggered. georgiasouthern.eduresearchgate.net

Emerging research avenues include:

Fluorescent "Turn-On/Turn-Off" Sensors: By conjugating this compound with a fluorophore, sensors can be designed where the fluorescence is initially quenched ("off"). Interaction with a specific analyte can disrupt the quenching mechanism, leading to a "turn-on" fluorescent signal. rsc.org The triazole ring can facilitate this process through mechanisms like photoinduced electron transfer (PET). researchgate.net

Colorimetric Sensors: The triazole nitrogen atoms can coordinate with metal ions. This interaction can be designed to perturb the electronic system of a conjugated chromophore attached to the molecule, resulting in a visible color change. Researchers have successfully used triazole-based sensors for the detection of ions like Cu(II) and Pb(II). nih.gov

The table below summarizes the characteristics of various 1,2,3-triazole-based chemosensors, illustrating the potential for developing new sensors derived from this compound.

Sensor TypeTarget Analyte(s)Sensing MechanismLimit of Detection (LoD)
Fluorescent "Turn-On"Fluoride (F⁻)Hydrogen bonding interactionNot specified
Colorimetric & FluorescentCopper (Cu²⁺)CoordinationNot specified
ColorimetricLead (Pb²⁺) & Copper (Cu²⁺)Coordination100 µM (Pb²⁺), 110 µM (Cu²⁺) nih.gov
FluorescentCobalt (Co²⁺)CoordinationNot specified

Computational Design and Predictive Modeling for New Analogues

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rational design of molecules with desired properties while reducing the costs and time associated with experimental synthesis and testing. nih.gov For this compound, computational methods can provide deep insights and guide the development of novel analogues for specific applications.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to understand the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. acs.orgresearchgate.net These calculations can predict how modifications to the ethyl or methanol groups would influence the molecule's dipole moment, hydrogen bonding capability, and interaction energies with other molecules, which is crucial for designing supramolecular systems and sensor binding sites. slideshare.net

Molecular Docking and Dynamics: To explore potential pharmaceutical applications, molecular docking simulations can predict the binding affinity and orientation of analogues within the active site of a biological target, such as an enzyme or receptor. acs.orgnih.gov For instance, novel anticancer agents have been designed based on triazole scaffolds by modeling their interactions with target proteins. acs.orgrsc.org Subsequent molecular dynamics (MD) simulations can then be used to assess the stability of the ligand-protein complex over time.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By synthesizing a small library of analogues of this compound and evaluating their activity (e.g., as enzyme inhibitors), a predictive QSAR model can be built. nih.govslideshare.net This model can then be used to virtually screen and prioritize new, more potent analogues for synthesis. Physiologically-based pharmacokinetic (PBPK) models can also be developed to simulate and predict drug-drug interactions for triazole-based compounds. nih.govresearchgate.net

The following table outlines how different computational approaches can be applied to guide the design of new analogues based on the this compound scaffold.

Computational MethodApplication AreaPredicted Properties
Density Functional Theory (DFT)Materials Science, Sensor DesignElectronic structure, molecular electrostatic potential, spectroscopic properties, reaction mechanisms researchgate.netslideshare.net
Molecular DockingDrug DiscoveryBinding affinity, binding mode, ligand-protein interactions acs.orgnih.govnih.gov
Molecular Dynamics (MD)Drug Discovery, Supramolecular ChemistryStability of molecular complexes, conformational changes, free energy of binding nih.gov
QSAR / PBPK ModelingDrug Discovery, ToxicologyBiological activity, pharmacokinetic profiles, drug-drug interactions nih.govslideshare.netnih.govresearchgate.net

Q & A

Q. What strategies prevent oxidative degradation of the methanol moiety during storage?

  • Methodological Answer : Stabilization involves lyophilization with cryoprotectants (trehalose) or storage under argon with radical scavengers (BHT). Accelerated aging studies (40°C/75% RH) monitor aldehyde formation via FTIR (C=O stretch at 1720 cm⁻¹) .

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